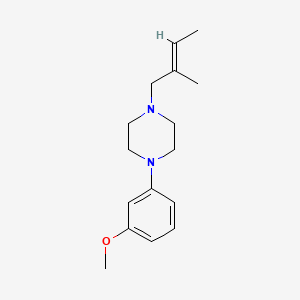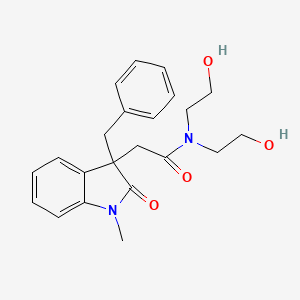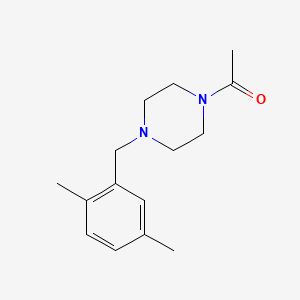
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine, also known as GBR 12909, is a piperazine derivative that has been extensively studied for its potential applications as a dopamine reuptake inhibitor. The compound has been found to exhibit a high affinity for the dopamine transporter, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been found to improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
This compound 12909 has been found to increase extracellular dopamine levels in the brain, leading to an improvement in cognitive function and a reduction in symptoms of neurological disorders. However, the compound has also been found to have potential toxic effects on the brain, leading to neurodegeneration and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 has been extensively used in laboratory experiments to study the role of dopamine in various neurological disorders. The compound has been found to be highly effective in increasing extracellular dopamine levels and improving cognitive function. However, the potential toxic effects of the compound on the brain limit its use in long-term studies.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic applications of 1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
2. Studies are needed to investigate the potential toxic effects of this compound 12909 on the brain and to develop strategies to mitigate these effects.
3. Further research is needed to investigate the mechanism of action of this compound 12909 and to identify potential targets for drug development.
4. Studies are needed to investigate the potential interactions of this compound 12909 with other drugs and to identify potential drug interactions.
5. Further studies are needed to investigate the potential long-term effects of this compound 12909 on the brain and to develop strategies to minimize these effects.
6. Studies are needed to investigate the potential role of this compound 12909 in the regulation of other neurotransmitters in addition to dopamine.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-methyl-2-butenal in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-(2-methyl-2-buten-1-yl)piperazine 12909 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. The compound has been found to exhibit a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-14(2)13-17-8-10-18(11-9-17)15-6-5-7-16(12-15)19-3/h4-7,12H,8-11,13H2,1-3H3/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYXPSJTLRBHU-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5465379.png)
![4-benzyl-3-ethyl-1-[5-(hydroxymethyl)-2-furoyl]-1,4-diazepan-5-one](/img/structure/B5465383.png)
![6-[(diethylamino)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5465388.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]azocane](/img/structure/B5465389.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5465400.png)
![N-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5465408.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5465413.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465419.png)
![5-pyrazolo[1,5-a]pyridin-7-ylpyrazin-2-amine](/img/structure/B5465422.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)